![molecular formula C21H17N3O B2755153 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide CAS No. 305357-89-5](/img/structure/B2755153.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide
Overview
Description
WAY-304388 is a chemical compound with the molecular formula C21H17N3O and a molecular weight of 327.4 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
GLUT1-IN-2 primarily targets the Glucose Transporter Type 1 (GLUT1) . GLUT1 is a membrane protein that facilitates the basal uptake of glucose in most cell types . The dysregulation of GLUT1 is associated with numerous disorders, including cancer and metabolic diseases .
Mode of Action
GLUT1-IN-2 interacts with GLUT1, inhibiting its function . GLUT1 normally undergoes a conformational change upon binding glucose, opening into the cytoplasm and releasing glucose inside the cell . By inhibiting GLUT1, GLUT1-IN-2 prevents this process, thereby reducing glucose uptake .
Biochemical Pathways
GLUT1-IN-2 affects several biochemical pathways. It has been found to interact with phosphor-epidermal growth factor receptor (p-EGFR) and prevent EGFR protein degradation via ubiquitin-mediated proteolysis . This interaction influences several cancer-related signaling pathways, including the cell cycle, p53 signaling pathway, Glycolysis/Gluconeogenesis, DNA replication, Cellular senescence, HIF-1, Pathways in cancer, Focal adhesion, PI3K-AKT signaling pathway, and Apoptosis .
Pharmacokinetics
It is known that glut1 inhibitors can increase the sensitivity of lung adenocarcinoma cells to egfr-tyrosine kinase inhibitors (tkis) gefitinib . This suggests that GLUT1-IN-2 may have a similar effect, potentially enhancing the efficacy of other treatments.
Result of Action
GLUT1-IN-2’s inhibition of GLUT1 leads to a decrease in cell proliferation, colony formation, migration, invasion, and induces apoptosis in lung adenocarcinoma cells . This is likely due to the reduced glucose uptake, which starves the cells of a necessary energy source .
Action Environment
The action of GLUT1-IN-2 can be influenced by environmental factors. For example, hypoxia (low oxygen levels) can induce high glucose uptake and high GLUT1 expression, making the measurement of 2-deoxy-2- [fluorine-18] fluoro-D-glucose (18 F-FDG) a promising diagnostic tool . Therefore, the efficacy and stability of GLUT1-IN-2 may vary depending on the oxygen levels in the tumor environment .
Biochemical Analysis
Biochemical Properties
GLUT1-IN-2 interacts with GLUT1, a protein that is part of the major facilitator superfamily (MFS) of membrane transporters . The proteins in this family have 12 transmembrane spans built from a replicated trimer substructure, which enables the alternation of opening and closing a cleft to either the internal or the external side of the membrane . This unique protein fold enables the catalysis of transport .
Cellular Effects
GLUT1-IN-2, through its interaction with GLUT1, can influence various types of cells and cellular processes. GLUT1 is expressed in varying degrees in most human cells . It is predominantly expressed in erythrocytes and endothelial cells, including cells of the blood-brain barrier . The availability of GLUT1 at the plasma membrane can be regulated by membrane protein translocation in tissues where glucose uptake is hormonally controlled .
Molecular Mechanism
The molecular mechanism of GLUT1-IN-2 involves its interaction with GLUT1. The proteins in the GLUT family, including GLUT1, have a unique protein fold that enables the catalysis of transport . This involves 4 trimer substructures moving relative to each other, thereby alternately opening and closing a cleft to either the internal or the external side of the membrane .
Temporal Effects in Laboratory Settings
The temporal effects of GLUT1-IN-2 in laboratory settings are closely tied to its interaction with GLUT1. For instance, in a study involving an abdominal surgery model in aged mice, it was found that GLUT1 reduction and diminished glucose metabolism, especially in the ATP level, were observed in postoperative mice compared with controls .
Dosage Effects in Animal Models
The effects of GLUT1-IN-2 can vary with different dosages in animal models. In a study involving an abdominal surgery model in aged mice, it was found that overexpression of GLUT1 expression alleviated postoperative cognitive decline and improved metabolic profiles .
Metabolic Pathways
GLUT1-IN-2 is involved in the metabolic pathways associated with GLUT1. GLUT1 is involved in all critical steps of handling glucose and other hexoses, including absorption, distribution, and excretion/recovery . The control of GLUT function is necessary for a regulated supply of metabolites (mainly glucose) to tissues .
Transport and Distribution
The transport and distribution of GLUT1-IN-2 within cells and tissues are facilitated by its interaction with GLUT1. GLUT1 facilitates the transport of glucose across the plasma membranes of mammalian cells . Some of the GLUT proteins, including GLUT1, translocate between subcellular compartments, which facilitates the control of their function over long- and short-time scales .
Subcellular Localization
The subcellular localization of GLUT1-IN-2 is linked to its interaction with GLUT1. GLUT1 is predominantly expressed in the cerebral microvasculature . After compaction, nuclear staining diminishes, and GLUT1 localizes to basolateral membranes of the outer cells and trophectoderm . In blastocysts, a weak but uniform staining of inner-cell-mass plasma membranes is apparent .
Preparation Methods
The synthesis of WAY-304388 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group transformations. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
WAY-304388 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can facilitate this reaction.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-304388 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
WAY-304388 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A selective oxytocin receptor agonist.
WAY-181187: A selective dopamine receptor antagonist.
WAY-304388 is unique in its specific molecular structure and the particular targets it interacts with, making it valuable for specific research applications.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-6-4-8-16(12-14)21(25)22-17-9-5-7-15(13-17)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAZKDZNMRHORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of targeting Chlamydia pneumoniae?
A1: Chlamydia pneumoniae is an intracellular bacterium notorious for its poor response to conventional antibiotic treatments. [] Inadequate antibiotic use often leads to chronic infections, potentially contributing to serious conditions like asthma, atherosclerosis, and even Alzheimer's disease. []
Q2: What are the challenges in developing new antichlamydial drugs?
A2: Research on Chlamydia is hampered by the lack of advanced genetic tools readily available for other antimicrobial research. This limitation necessitates alternative approaches to drug discovery. []
Q3: How was N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide identified as a potential antichlamydial agent?
A3: Researchers designed a set of 2-arylbenzimidazoles, including N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide, based on previous findings suggesting their potential antichlamydial activity. []
Q4: What is the mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide against Chlamydia pneumoniae?
A4: The precise mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide against Chlamydia pneumoniae is currently unknown. Further research is required to elucidate how this compound interacts with its target within the bacteria and the downstream effects leading to its antichlamydial activity.
Q5: What was the rationale behind synthesizing a series of 2-arylbenzimidazoles?
A5: The decision to synthesize 2-arylbenzimidazoles stemmed from earlier research findings indicating their potential as antichlamydial agents. This class of compounds likely possesses structural features that could interfere with essential Chlamydia pneumoniae processes. []
Q6: How many 2-arylbenzimidazole derivatives were synthesized, and how were they evaluated for their antichlamydial activity?
A6: The research involved synthesizing 33 different 2-arylbenzimidazole derivatives. [] These derivatives were then tested against the Chlamydia pneumoniae strain CWL-029 in an acute infection model. The researchers used a time-resolved fluorescence immunoassay (TR-FIA) at a concentration of 10 μM to assess the inhibitory effects of the derivatives. []
Q7: What were the key findings of the antichlamydial activity screening?
A7: The screening revealed that 14 of the synthesized compounds exhibited at least 80% inhibition of C. pneumoniae growth at a 10 μM concentration. Importantly, these compounds showed minimal impact on the viability of the host cells. []
Q8: Which compound demonstrated the highest antichlamydial potency, and what was its minimum inhibitory concentration (MIC)?
A8: Among the tested compounds, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide (compound 42 in the study) showed the most potent antichlamydial activity. [] Its MIC was determined to be 10 μM against C. pneumoniae CWL-029 and 6.3 μM against the clinical strain CV-6. []
Q9: What methods were used to evaluate the effects of the compounds on Chlamydia pneumoniae?
A9: Beyond the TR-FIA method, the researchers utilized immunofluorescence microscopy to visually assess the effects of the nine most promising compounds on two different C. pneumoniae strains (CWL-029 and CV-6). [] This technique allowed them to observe the impact of the compounds on the morphology and development of the bacteria.
Q10: What is the significance of the findings regarding N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide?
A10: This research highlights the potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide and the broader 2-arylbenzimidazole class as a valuable starting point for developing new antichlamydial drugs. The compound's effectiveness against C. pneumoniae, along with its minimal impact on host cell viability, makes it a promising lead compound for further investigation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2755070.png)
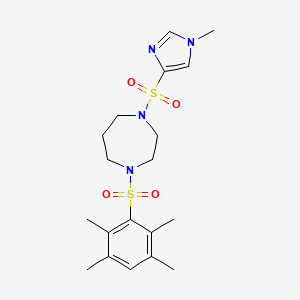
![5-[(2R,4S)-4-Methoxy-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2755072.png)
![N-(4-ETHYLPHENYL)-1-{6-[(4-METHYLPHENYL)SULFANYL]PYRIDAZIN-3-YL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2755073.png)
![N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2755075.png)

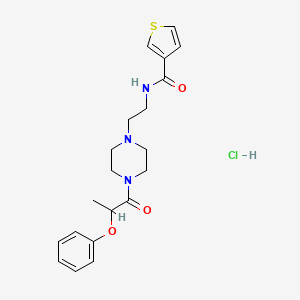
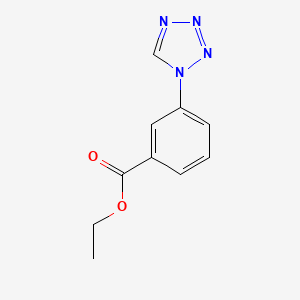
![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine](/img/structure/B2755083.png)
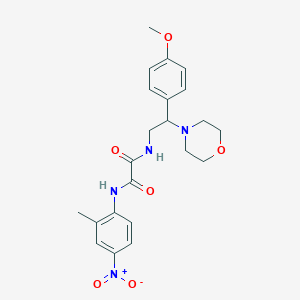
![2-[3'-(3-Fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2755087.png)
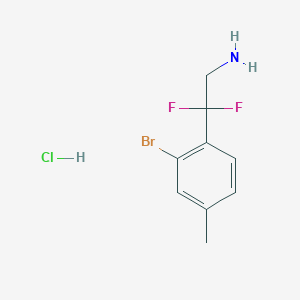
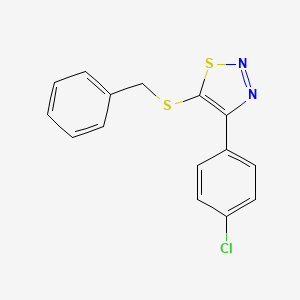
![2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2755092.png)
